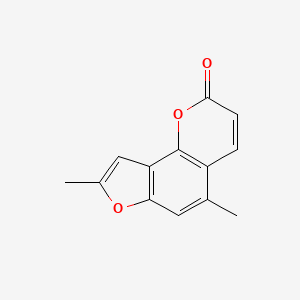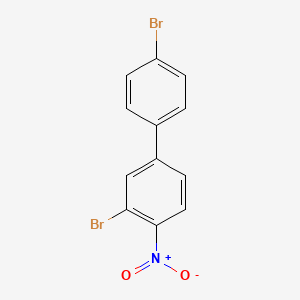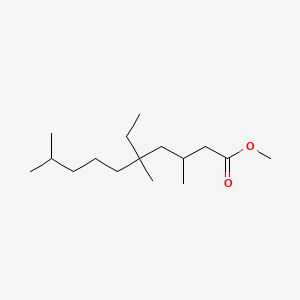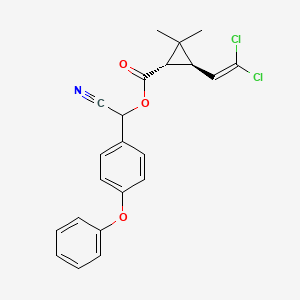
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a dichlorovinyl group attached to a cyclopropane ring. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the cyano group: This step involves the addition of a cyano group to the cyclopropane ring, which can be done using reagents like cyanogen bromide.
Attachment of the phenoxyphenyl group: This step typically involves a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the cyano-substituted cyclopropane.
Incorporation of the dichlorovinyl group: This can be achieved through a halogenation reaction, where the cyclopropane ring is treated with a dichlorovinyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyano(4-phenoxyphenyl)methyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the cyclopropane ring.
Dichlorovinyl cyclopropanecarboxylates: These compounds have a similar dichlorovinyl group but may have different substituents on the cyclopropane ring.
Uniqueness
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H19Cl2NO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
[cyano-(4-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3/t17-,18?,20+/m0/s1 |
InChI Key |
NGALOHODGJDMHA-NKUTVCTDSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


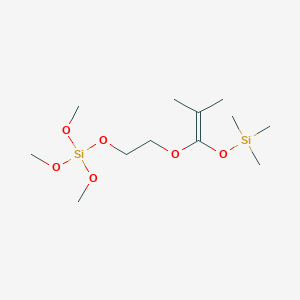

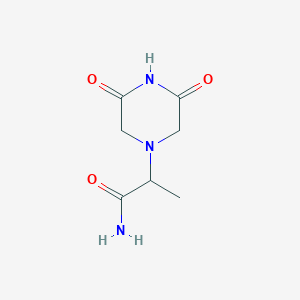
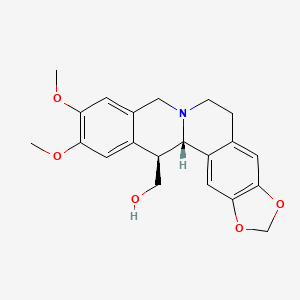
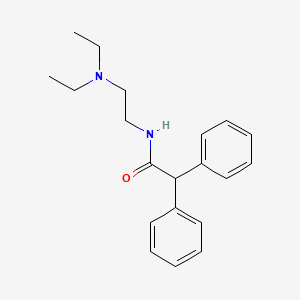
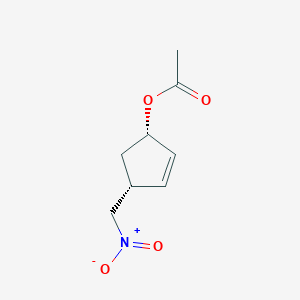


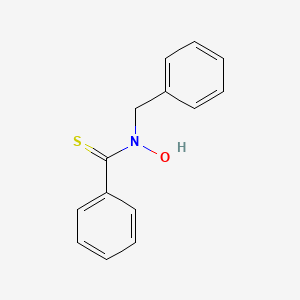
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)

